GABA-A α5 Receptor Affinity Framework: 7‑Carboxamide Derivatives Show Sub‑Nanomolar Ki
When elaborated into 7‑carboxamide derivatives, the pyrido[3,4‑c]pyridazin‑3‑ol scaffold yields potent GABA‑A α5 ligands. For example, N‑cyclopropyl‑3‑{[5‑methyl‑3‑(6‑methylpyridin‑3‑yl)‑1,2‑oxazol‑4‑yl]methoxy}‑5H,6H,7H,8H‑pyrido[3,4‑c]pyridazine‑7‑carboxamide (US20240067637, Example 33) exhibits a Ki of 2.20 nM [1]. This demonstrates the scaffold's capacity for high‑affinity target engagement when the 7‑position is functionalized with a carboxamide, providing a class‑level benchmark for derivatives accessible from the target compound [2]. However, no direct comparison data for the Boc‑protected precursor itself exist.
| Evidence Dimension | Binding affinity (Ki) for human GABA-A α5 receptor |
|---|---|
| Target Compound Data | Not available (precursor only); derivative Ki = 2.20 nM |
| Comparator Or Baseline | N‑cyclopropyl‑3‑{[5‑methyl‑3‑(6‑methylpyridin‑3‑yl)‑1,2‑oxazol‑4‑yl]methoxy}‑5H,6H,7H,8H‑pyrido[3,4‑c]pyridazine‑7‑carboxamide (Example 33) |
| Quantified Difference | Not calculable for the target compound as a building block |
| Conditions | Receptor binding assays in 96‑well format with human GABA‑A α5 membrane homogenate [1] |
Why This Matters
The quantified affinity demonstrates that 7‑substituted 3‑oxo‑pyrido[3,4‑c]pyridazines can achieve potent target binding, making the target compound a strategically relevant precursor for this pharmacophore.
- [1] BindingDB Entry BDBM656016. N‑cyclopropyl‑3‑{[5‑methyl‑3‑(6‑methylpyridin‑3‑yl)‑1,2‑oxazol‑4‑yl]methoxy}‑5H,6H,7H,8H‑pyrido[3,4‑c]pyridazine‑7‑carboxamide, Ki = 2.20 nM. Source: US20240067637. View Source
- [2] Richter Gedeon Nyrt. NAPHTHYRIDINE AND PYRIDO[3,4-c]PYRIDAZINE DERIVATIVES AS GABAA ALPHA 5 RECEPTOR MODULATORS. US Patent US20240067637A1, 2024. View Source
